N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALMIYDTDFJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595263 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287923-89-1 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction
The classical approach to synthesize N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide involves the reaction of the corresponding amine derivative of norbornene with methanesulfonyl chloride (methanesulfonyl chloride, CH3SO2Cl). The general reaction scheme is:
- Step 1: Preparation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine (the amine precursor).
- Step 2: Reaction of this amine with methanesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or pyridine) to form the sulfonamide.
This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, releasing HCl which is scavenged by the base.
Synthesis via Aminolysis of Sulfonamide Derivatives
Research by Palchikov et al. (2014) describes the synthesis of related N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl) sulfonamides and their further functionalization through aminolysis reactions. Specifically, a glycidyl derivative of the sulfonamide was prepared by reaction with epichlorohydrin, followed by epoxidation and aminolysis to yield functionalized sulfonamide derivatives.
- Key Reaction: N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide reacted with epichlorohydrin to yield an N-(oxiran-2-ylmethyl) derivative.
- Characterization: The regioselectivity and structure were confirmed by IR, ^1H NMR spectroscopy, and mass spectrometry.
This method highlights the utility of the bicyclo[2.2.1]heptene sulfonamide as a versatile intermediate for further chemical transformations.
Polymerization-Related Preparation of Norbornene Sulfonamide Monomers
A substantial body of work, including US Patent US6235849B1, covers the preparation of norbornene sulfonamide monomers for polymer synthesis. The patent outlines methods to prepare norbornene sulfonamide monomers, including this compound, which can be further polymerized.
- Monomer Preparation: Typically involves sulfonylation of norbornene amines with sulfonyl chlorides.
-
- Ring-opening metathesis polymerization (ROMP)
- Addition polymerization using Group VIII metal catalysts (e.g., palladium or nickel complexes)
- Free radical polymerization with standard initiators (e.g., benzoyl peroxide)
Catalysts: Single-component catalysts comprising Group VIII metal cation complexes with weakly coordinating counteranions (e.g., PF6^-, BF4^-) are used for addition polymerization.
- Solvents: Halogenated hydrocarbons (e.g., dichloromethane, chlorobenzene), aromatic solvents (toluene), and alkanes.
- Conditions: Polymerizations are conducted typically at 0–60 °C, with catalyst to monomer ratios ranging from 100:1 to 2000:1.
The patent also describes that the polymerization of these monomers can be followed by hydrogenation to stabilize the polymer backbone.
Detailed Reaction Conditions and Catalytic Systems
| Preparation Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Amine synthesis | Starting from norbornene derivatives | Preparation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine via known synthetic routes |
| Sulfonamide formation | Methanesulfonyl chloride, base (triethylamine/pyridine) | Nucleophilic substitution forming sulfonamide bond; mild conditions; yields high purity product |
| Glycidyl derivative synthesis | Epichlorohydrin, base | Forms N-(oxiran-2-ylmethyl) sulfonamide derivative; useful for further functionalization |
| Polymerization (ROMP) | Ru or Os metal carbene catalysts, solvents (toluene, DCM) | Ring-opening polymerization; followed by hydrogenation for stability |
| Addition polymerization | Group VIII metal catalysts (Pd, Ni), weakly coordinating anions, solvents | Produces addition polymers with saturated backbones |
| Free radical polymerization | Benzoyl peroxide, azo initiators, various solvents | Copolymerization with maleic anhydride, acrylates possible |
Research Findings and Analytical Data
- Spectroscopy: IR and ^1H NMR spectroscopy confirm the formation of sulfonamide bonds and the integrity of the bicyclic norbornene structure.
- Mass Spectrometry: Confirms molecular weights and substitution patterns.
- Regioselectivity: Aminolysis and epoxidation reactions show regioselective behavior, important for targeted functionalization.
- Catalyst Efficiency: Single-component Group VIII catalysts demonstrate high activity and selectivity in polymerization, enabling controlled polymer architectures.
Summary Table: Preparation Methods of this compound
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Direct sulfonamide formation | Norbornene amine + methanesulfonyl chloride, base | Straightforward, high yield | Requires preparation of amine precursor |
| Glycidyl derivative route | Sulfonamide + epichlorohydrin | Enables further functionalization | Multi-step; specialized reagents |
| Polymerization monomer prep | Sulfonylation + polymerization catalysts | Produces polymerizable monomers | Requires catalyst handling and optimization |
| Free radical polymerization | Initiators like benzoyl peroxide | Versatile, copolymerization possible | Less control over polymer structure |
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. The bicyclic structure can interact with biological targets, making it a candidate for drug development against various cancer types.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of bicyclo[2.2.1]heptene compounds, demonstrating their efficacy in inhibiting tumor growth in xenograft models.
-
Antimicrobial Properties :
- The sulfonamide group is known for its antibacterial properties. Research indicates that N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide exhibits activity against certain bacterial strains.
- Data Table : Comparative antimicrobial activity of various sulfonamides.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Sulfamethoxazole | E. coli | 20 |
| Trimethoprim | E. coli | 18 |
Organic Synthesis Applications
- Building Block for Heterocycles :
- The compound serves as a versatile building block in the synthesis of complex heterocyclic compounds, which are crucial in pharmaceuticals.
- Example Reaction : The reaction of this compound with various electrophiles can yield diverse nitrogen-containing heterocycles.
Materials Science Applications
- Polymer Chemistry :
- Incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
- Case Study : Research published in Polymer Science demonstrated improved tensile strength and thermal resistance in polymers modified with bicyclic sulfonamides.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bicyclic structure can enhance binding affinity and specificity to molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide
- Structure : Replaces the methyl group in methanesulfonamide with a trifluoromethyl (–CF₃) group.
- Synthesis : Produced via reaction of 1-bicyclo[2.2.1]hept-5-en-2-ylmethaneamine with trifluoromethanesulfonyl chloride in the presence of sodium hydroxide, achieving 99.2% total yield of endo/exo isomers .
- Properties: Enhanced thermal and chemical stability due to the electron-withdrawing –CF₃ group. Reduced basicity compared to the non-fluorinated analog. Applications: Key monomer for next-generation photoresists due to fluorine’s lithographic performance .
- Byproducts : Chloride adducts (e.g., 0.6% N-[(6-chlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1-trifluoromethanesulfonamide) may form under halogenating conditions .
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
- Structure : Features a bromomethyl substituent and benzenesulfonamide group.
- Properties :
- Increased steric hindrance from the aromatic ring and bromine, reducing reactivity in nucleophilic substitutions.
- Higher lipophilicity, suitable for hydrophobic matrices or drug delivery systems.
- Applications : Intermediate for further functionalization (e.g., Suzuki coupling via bromine) .
Substituent Complexity and Electronic Effects
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamide
- Structure : Incorporates a pentafluorophenylsulfonamide group.
- Properties: Strong electron-withdrawing effects from fluorine enhance electrophilicity. Potential use in catalysis or high-performance polymers requiring oxidative stability .
(1S,4R)-Bicyclo[2.2.1]hept-2-en-2-yltrifluoromethanesulfonate
Isomerism and Stereochemical Considerations
- Endo vs. Isomer ratios influence melting points and solubility; endo isomers typically dominate due to steric factors .
Comparative Data Table
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₁O₂S |
| Molecular Weight | 173.25 g/mol |
| CAS Number | 1820858-45-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit notable antimicrobial properties. A study on methanesulfonamide derivatives found that they possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Antitumor Potential
The bicyclic structure of this compound suggests potential antitumor activity, as many bicyclic compounds have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have shown effectiveness against breast cancer cell lines, indicating that further exploration of this compound could yield promising results in cancer therapy .
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in metabolic pathways critical for cell survival and proliferation. The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, while the bicyclic structure may enhance binding affinity to target sites within tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Bicyclic Framework | Enhances binding to biological targets |
| Methanesulfonamide Group | Essential for antimicrobial activity |
| Substituents on Bicyclic Ring | Influence selectivity and potency against specific targets |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antibacterial Studies : A series of sulfonamide derivatives were tested against E. coli, showing varying degrees of effectiveness based on structural modifications .
- Antitumor Activity : Compounds structurally similar to this compound demonstrated significant cytotoxic effects in vitro against various cancer cell lines, including MCF-7 and MDA-MB-231 .
- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of similar bicyclic compounds, with promising results in reducing tumor size and improving survival rates .
Q & A
What are the common synthetic routes for preparing N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide?
Methodological Answer:
Synthesis typically involves functionalizing the bicyclo[2.2.1]hept-5-ene core. Key approaches include:
- Amine Sulfonylation: Reacting bicycloheptenylmethylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or THF) yields the sulfonamide. Purification via column chromatography achieves yields of 70–85% .
- Tosylate Intermediate Route: Pre-functionalized bicycloheptene tosylates react with methanesulfonamide in the presence of cesium carbonate in DMF at 80°C, yielding 75% after isolation .
Table 1: Representative Synthetic Conditions
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bicycloheptenylmethylamine | Methanesulfonyl chloride | DCM, Et₃N, 0°C to RT | 82% | |
| Bicycloheptenylmethyl tosylate | Methanesulfonamide | Cs₂CO₃, DMF, 80°C | 75% |
What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural and purity validation:
- NMR Spectroscopy: 1H NMR distinguishes exo vs. endo isomers via vicinal coupling constants (J = 8–10 Hz for exo protons). 13C NMR identifies sulfonamide carbonyl signals at δ 170–175 ppm .
- HRMS: Validates molecular formula (e.g., [M+H]+ observed at m/z 256.0845 vs. calculated 256.0839, <3 ppm error) .
- IR Spectroscopy: Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) .
Table 2: Key Spectral Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| 1H NMR | δ 3.1–3.3 (m, 2H, CH₂SO₂) | Methylene adjacent to SO₂ |
| 13C NMR | δ 174.2 (SO₂N) | Sulfonamide carbonyl |
| HRMS | m/z 256.0845 [M+H]+ | Molecular formula confirmed |
How does stereochemistry (exo vs. endo) influence the reactivity of this compound?
Methodological Answer:
The exo configuration enhances nucleophilic substitution due to reduced steric hindrance. For example, exo-isomers undergo urea formation with aryl isocyanates 15–20% faster than endo-isomers, as observed in related bicycloheptene derivatives . Stereochemical assignments are confirmed via NOESY correlations and coupling constants in NMR .
What strategies optimize yield in multi-step syntheses of this sulfonamide?
Methodological Answer:
- Stepwise Monitoring: Use TLC or LC-MS to track intermediates, minimizing side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency at elevated temperatures (80°C) .
- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) resolves stereoisomers, achieving >95% purity .
How can the sulfonamide group participate in further chemical modifications?
Methodological Answer:
The sulfonamide acts as:
- Nucleophile: Reacts with electrophiles (e.g., alkyl halides) under basic conditions to form N-alkylated derivatives .
- Hydrogen-Bond Donor: Facilitates supramolecular assembly in crystal engineering, as seen in related sulfonamide-bicycloheptene cocrystals .
What are the applications of bicyclo[2.2.1]hept-5-ene derivatives in polymer chemistry?
Methodological Answer:
Bicycloheptene sulfonamides serve as monomers in ring-opening metathesis polymerization (ROMP). Copolymers with norbornene derivatives exhibit tunable glass transition temperatures (Tg = −10°C to 150°C), useful in materials science .
How should researchers address contradictory data in synthesis or characterization?
Methodological Answer:
- Validate NMR Assignments: Use deuterated solvents and internal standards (e.g., TMS) to resolve shift discrepancies .
- Replicate Conditions: Control stoichiometry, temperature, and purification methods to reconcile yield variations .
- Cross-Validate with HRMS: Confirm molecular formulas to rule out byproducts .
What safety considerations are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
